molecular formula C16H26N2 B8768273 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine

1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine

Katalognummer: B8768273
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: DZCXTUKFJQQMEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine typically involves the alkylation of piperazine derivatives. One common method is the reaction of 1-benzylpiperazine with ethyl iodide and trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, where halogenated reagents like bromoethane or benzyl chloride are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Bromoethane or benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the piperazine ring.

    Substitution: Substituted derivatives at the benzyl or ethyl positions.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

    1-Benzylpiperazine: Shares the benzyl group but lacks the ethyl and trimethyl substituents.

    5-Ethyl-2,2,5-trimethylpiperazine: Similar in structure but without the benzyl group.

    1-Benzyl-4-methylpiperazine: Contains a methyl group instead of the ethyl group.

Uniqueness: 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the trimethyl substitution, enhances its versatility in various applications compared to its analogs.

Eigenschaften

Molekularformel

C16H26N2

Molekulargewicht

246.39 g/mol

IUPAC-Name

1-benzyl-5-ethyl-2,2,5-trimethylpiperazine

InChI

InChI=1S/C16H26N2/c1-5-16(4)13-18(15(2,3)12-17-16)11-14-9-7-6-8-10-14/h6-10,17H,5,11-13H2,1-4H3

InChI-Schlüssel

DZCXTUKFJQQMEZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CN(C(CN1)(C)C)CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

1-Benzyl-5-ethyl-2,2,5-trimethyl-piperazine was synthesized in analogy to 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane starting from 2-methylbutane 1,2-diamine and acetone cyanohydrin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.